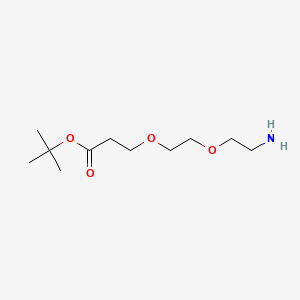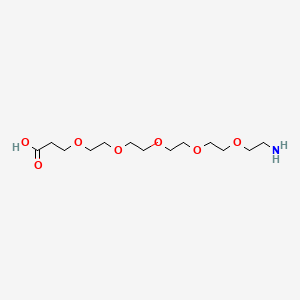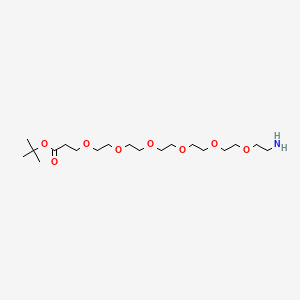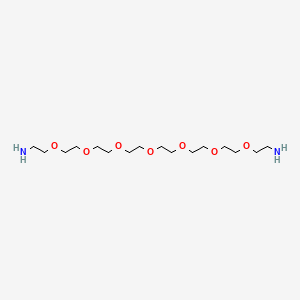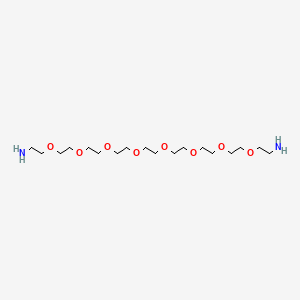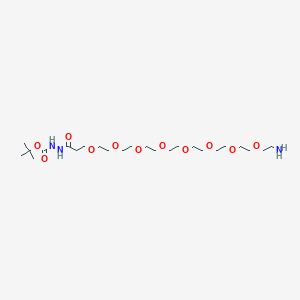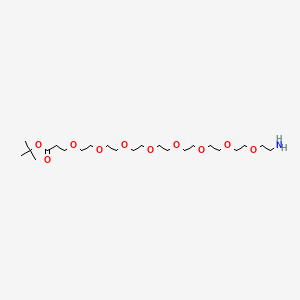
APN-C3-PEG4-Alkin
Übersicht
Beschreibung
APN-C3-PEG4-alkyne is a PEG-based PROTAC linker . It is a click chemistry reagent that contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .
Synthesis Analysis
APN-C3-PEG4-alkyne is part of a new class of thiol-specific conjugation reagents consisting of a thiol-reactive 3-arylpropiolonitrile (APN) group . The APN group allows the targeted coupling of thiols in biomolecules, and results in stable thioether linkages without the risk of subsequent side reactions that can occur with maleimides .Molecular Structure Analysis
The molecular weight of APN-C3-PEG4-alkyne is 469.53 . Its chemical formula is C25H31N3O6 . The SMILES representation is C#CCOCCOCCOCCOCCC(NCCCC(NC1=CC=C(C=C1)C#CC#N)=O)=O .Chemical Reactions Analysis
APN-C3-PEG4-alkyne contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Physical And Chemical Properties Analysis
The molecular weight of APN-C3-PEG4-alkyne is 469.53 . Its chemical formula is C25H31N3O6 . The SMILES representation is C#CCOCCOCCOCCOCCC(NCCCC(NC1=CC=C(C=C1)C#CC#N)=O)=O .Wissenschaftliche Forschungsanwendungen
Biokonjugation
APN-C3-PEG4-Alkin: wird aufgrund seiner terminalen Alkingruppe, die die kovalente Anbindung an Biomoleküle durch Klickchemie ermöglicht, in der Biokonjugation weit verbreitet eingesetzt {svg_1}. Diese Verbindung ist besonders wertvoll für die Herstellung stabiler Konjugate mit Proteinen, Peptiden und Antikörpern, wodurch ihre Eigenschaften für verschiedene biomedizinische Anwendungen verbessert werden.
Arzneimittel-Abgabesysteme
In der pharmazeutischen Entwicklung spielt This compound eine entscheidende Rolle bei der Entwicklung gezielter Arzneimittel-Abgabesysteme {svg_2}. Seine Struktur ermöglicht die ortsspezifische Konjugation von Therapeutika, wodurch ihre Löslichkeit, Biokompatibilität und pharmakokinetischen Profile verbessert werden, was für eine kontrollierte und präzise Freisetzung von Arzneimitteln unerlässlich ist.
PROTAC-Synthese
This compound: dient als PEG-basierter PROTAC-Linker, der bei der Synthese von PROTACs (Proteolysis Targeting Chimeras) eine wichtige Rolle spielt {svg_3}. PROTACs sind eine neuartige Klasse von Therapeutika, die die natürlichen Proteinabbaumechanismen des Körpers nutzen, um krankheitsverursachende Proteine selektiv zu eliminieren.
Diagnostische Bildgebung
Die Fähigkeit von This compound, selektiv an bestimmte Proteine und Enzyme zu binden, macht es zu einem wertvollen Werkzeug in der diagnostischen Bildgebung {svg_4}. Es kann verwendet werden, um Bildgebungsmittel zu entwickeln, die biologische Marker ansprechen und beleuchten, was die Früherkennung und Überwachung von Krankheiten unterstützt.
Biomarker-Forschung
In der Biomarker-Forschung trägt This compound zur Identifizierung und Validierung neuer Biomarker bei {svg_5}. Durch die Erleichterung der Konjugation von Biomolekülen ermöglicht es die Entwicklung von Assays und diagnostischen Werkzeugen, die Krankheitsindikatoren mit hoher Spezifität und Sensitivität nachweisen können.
Pharmazeutische Entwicklung
This compound: ist ein wesentlicher Bestandteil der pharmazeutischen Entwicklung, insbesondere bei der Entwicklung neuer Medikamente und Therapeutika {svg_6}. Seine chemischen Eigenschaften ermöglichen die Modifikation von Arzneimittelmolekülen, um ihre Wirksamkeit zu verbessern, potenzielle Nebenwirkungen zu reduzieren und die Patientenergebnisse zu verbessern.
Wirkmechanismus
Target of Action
APN-C3-PEG4-alkyne is a PEG-based PROTAC linker . It is used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras), which are molecules designed to degrade specific proteins within cells . The primary targets of APN-C3-PEG4-alkyne are proteins that contain thiol groups .
Mode of Action
APN-C3-PEG4-alkyne contains an alkyne group that can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups . This reaction is a type of click chemistry, which is a reliable, efficient, and selective chemical reaction . The result of this reaction is the formation of a stable triazole ring, which links the PROTAC molecule to the target protein .
Biochemical Pathways
The key biochemical pathway involved in the action of APN-C3-PEG4-alkyne is the ubiquitin-proteasome system . PROTACs, like APN-C3-PEG4-alkyne, exploit this system to selectively degrade target proteins . They do this by recruiting an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome .
Pharmacokinetics
The PEGylation (attachment of Polyethylene Glycol) in APN-C3-PEG4-alkyne could potentially enhance the solubility and stability of the PROTAC, thereby improving its bioavailability .
Result of Action
The primary result of the action of APN-C3-PEG4-alkyne is the selective degradation of target proteins . By linking a ligand for an E3 ubiquitin ligase to a ligand for the target protein, PROTACs can induce the degradation of specific proteins within the cell . This can have various downstream effects depending on the function of the degraded protein.
Action Environment
The action of APN-C3-PEG4-alkyne, like all biochemical reactions, can be influenced by various environmental factors. For instance, the efficiency of the CuAAC reaction may be affected by the concentration of copper ions in the environment . Additionally, the stability of the APN-C3-PEG4-alkyne and the resulting PROTAC could be influenced by factors such as pH and temperature . .
Safety and Hazards
In case of skin contact with APN-C3-PEG4-alkyne, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In case of eye contact, immediately wash skin with copious amounts of water for at least 15 minutes . Assure adequate flushing of the eyes by separating the eyelids with fingers . If irritation persists, seek medical attention . If inhaled, remove to fresh air . In severe cases or if symptoms persist, seek medical attention . If ingested, seek medical attention .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
APN-C3-PEG4-alkyne is part of a new class of thiol-specific conjugation reagents consisting of a thiol-reactive 3-arylpropiolonitrile (APN) group . The APN group allows the targeted coupling of thiols in biomolecules, resulting in stable thioether linkages without the risk of subsequent side reactions that can occur with maleimides .
Cellular Effects
The cellular effects of APN-C3-PEG4-alkyne are primarily related to its role as a PROTAC linker . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Molecular Mechanism
The molecular mechanism of APN-C3-PEG4-alkyne involves its ability to form stable thioether linkages with thiols in biomolecules . This is facilitated by the APN group in APN-C3-PEG4-alkyne, which exhibits exquisite chemoselectivity for cysteine .
Temporal Effects in Laboratory Settings
It is known that the APN group in APN-C3-PEG4-alkyne allows the targeted coupling of thiols in biomolecules, resulting in stable thioether linkages .
Eigenschaften
IUPAC Name |
N-[4-(2-cyanoethynyl)phenyl]-4-[3-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]propanoylamino]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O6/c1-2-14-31-16-18-33-20-21-34-19-17-32-15-11-24(29)27-13-4-6-25(30)28-23-9-7-22(8-10-23)5-3-12-26/h1,7-10H,4,6,11,13-21H2,(H,27,29)(H,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAQOUAJNYKTCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCC(=O)NCCCC(=O)NC1=CC=C(C=C1)C#CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




